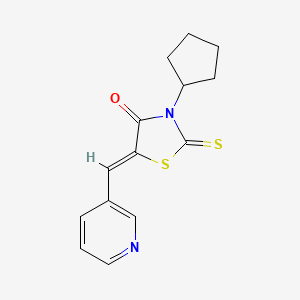

(Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Research has explored the synthesis and chemical reactions of thiazolidinone derivatives, highlighting their potential as intermediates in the production of more complex compounds. For instance, Kandeel and Youssef (2001) discussed the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, showcasing the versatility of these compounds in synthetic organic chemistry K. Kandeel & A. S. Youssef, 2001. Similarly, the work by Metwally (2014) on the Knoevenagel condensation of aromatic aldehydes with thiazolidine-2,4-dithione highlights a green synthesis approach, emphasizing the environmental benefits of using such methods in chemical synthesis N. Metwally, 2014.

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor activities of thiazolidinone derivatives. For instance, Feitoza et al. (2012) synthesized a series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones, revealing significant antimicrobial and cytotoxic activities against various pathogens and cancer cell lines, suggesting the potential use of these compounds in developing new therapeutic agents Danniel Delmondes Feitoza et al., 2012.

Synthesis of Metal Complexes

Research on the synthesis of metal complexes with thiazolidinone derivatives has demonstrated their potential in creating bioactive materials with novel properties. Xun-Zhong et al. (2020) synthesized Zinc(II) complexes with pyridine thiazole derivatives, showing enhanced antimicrobial and antitumor activities compared to the free ligands, indicating the promising application of these complexes in medicinal chemistry Zou Xun-Zhong et al., 2020.

Mecanismo De Acción

Target of Action

The primary targets of the compound (Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-oneSimilar compounds have been found to interact with various biological targets

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules.

Biochemical Pathways

Similar compounds have been found to affect various biological pathways

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties

Result of Action

Similar compounds have been found to exhibit various biological activities

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound

Propiedades

IUPAC Name |

(5Z)-3-cyclopentyl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c17-13-12(8-10-4-3-7-15-9-10)19-14(18)16(13)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLGGQYSYLYXEI-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2796559.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile](/img/structure/B2796569.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2796572.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796573.png)

![4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid](/img/structure/B2796574.png)